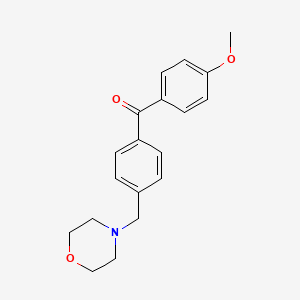

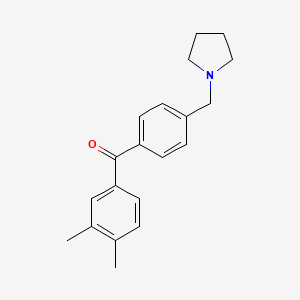

3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of various catalysts. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, areno-annulated pyrimidine dionylium ions were synthesized starting from reactions of benzo[b]tropone and naphtho[2,3-d]tropone with 6-anilino-1,3-dimethyluracil . These methods could potentially be adapted for the synthesis of 3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical studies. For example, the crystal structure of a dimethoxyphenyl flavone was determined, revealing a slightly puckered pyran ring and stabilization by weak hydrogen bonds and π-π interactions . Theoretical studies using density functional theory (DFT) have been performed to predict spectral and geometrical data of a new pyrrole derivative . These analyses are crucial for understanding the molecular structure of similar compounds.

Chemical Reactions Analysis

Chemical reactions involving related compounds include photocycloaddition reactions , where benzophenone reacts with dimethylpyrones to form oxetane derivatives with high site- and regioselectivity. The reactivity of related compounds with nucleophiles has also been explored, leading to the formation of various adducts . These studies provide a basis for understanding the reactivity of 3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied extensively. For instance, the effect of dimethyl substitution on the neurotoxicity of hexanedione derivatives has been investigated, showing that dimethyl substitution accelerates pyrrole formation and protein crosslinking . The conformational stability and vibrational spectra of a hydroxy dimethylphenyl benzophenone were analyzed, providing insights into the stability and electronic properties of the molecule . The nonlinear optical response of 4,4-Dimethyl Benzophenone was studied, indicating the molecule's potential for nonlinear optical applications .

科学研究应用

-

Polyimide Production

- Field : Polymer Chemistry

- Application : 3,3’, 4,4’-benzophenonetetracarboxylic dianhydride, a compound similar to the one you mentioned, is used for the preparation of polyimides with high thermal stability, chemical resistance, high strength, and high Young’s modulus .

- Method : The compound is prepared by a multistep route: Friedel-Crafts alkylation of o-xylene to obtain 3,3’, 4,4’- tetramethyl benzophenone followed by liquid phase oxidation to benzophenonetetracarboxylic acid and dehydration .

- Results : The resulting polyimides are heat-resistant polymers with rigid aromatic backbone chains. They are extensively used in maintaining properties of polymeric materials during heating .

-

Photocatalytic Degradation

- Field : Environmental Science

- Application : Nano-sized amorphous Iron (III) oxides are used in the photocatalysis of water decontamination .

- Method : In this study, Fe 2 O 3 was synthesized through Citrate–Nitrate Sol–Gel route and Syzygium cumini leaf extract mediated green method .

- Results : A comparative investigation of visible light degradation of malachite green dye was done using differently synthesized Fe 2 O 3 at pH 8 .

-

Opioid Receptor Binding

- Field : Pharmacology

- Application : trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure imparted opioid agonist activity to the molecule in animal antinociceptive tests .

- Method : Not specified .

- Results : For example, cis-N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (22) has mixed agonist−antagonist properties .

安全和危害

属性

IUPAC Name |

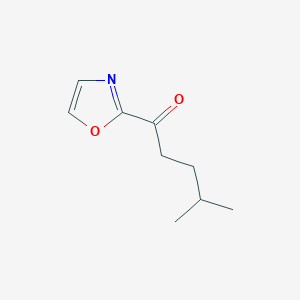

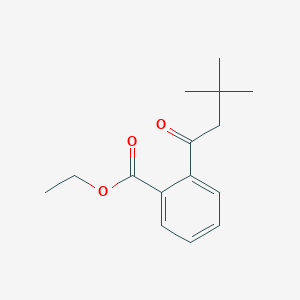

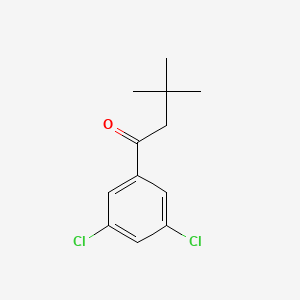

(3,4-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-5-8-19(13-16(15)2)20(22)18-9-6-17(7-10-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMDLMUDQBILTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642750 |

Source

|

| Record name | (3,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-51-7 |

Source

|

| Record name | (3,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。